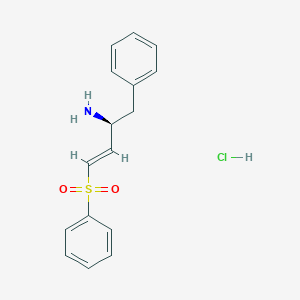

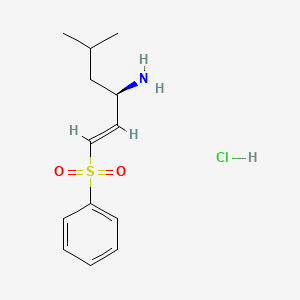

(E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

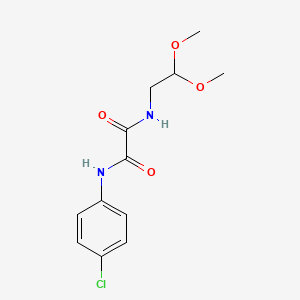

“(E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride” is a complex organic compound. The “E” in the name indicates that it is an alkene with the higher priority groups on opposite sides of the double bond . The “3S” indicates the stereochemistry of the 3rd carbon atom in the compound. It has an amino group (-NH2), a phenyl group (C6H5), a phenylsulphonyl group (C6H5SO2), and a but-1-ene group (C4H6) in its structure.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a chiral center. The E-Z system for naming alkenes, based on the Cahn-Ingold-Prelog (CIP) rules, would be used to determine the configuration of the double bond .Chemical Reactions Analysis

Alkenes like but-1-ene can undergo a variety of reactions, including electrophilic addition reactions with substances like hydrogen halides . The presence of the amino and phenylsulphonyl groups may also influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Alkenes are generally insoluble in water but soluble in organic solvents, and their boiling points are similar to those of alkanes with the same number of carbon atoms . The presence of the amino and phenylsulphonyl groups may alter these properties.科学的研究の応用

Overview

The compound "(E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride" is an example of a chiral sulfinamide, which are widely recognized for their utility as chiral auxiliaries in the stereoselective synthesis of amines and related derivatives. Among these, tert-butanesulfinamide has emerged as a particularly prominent example due to its extensive use over the past two decades. This review focuses on the role of tert-butanesulfinamide in facilitating the asymmetric synthesis of N-heterocycles through sulfinimines, covering literature from 2010 to 2020. The methodologies associated with this compound offer broad access to a variety of structurally diverse piperidines, pyrrolidines, azetidines, and their fused counterparts, which are common structural motifs in numerous natural products and compounds of therapeutic relevance (Philip, Radhika, Saranya, & Anilkumar, 2020).

Chemical and Biological Properties

Sulfinamides like "(E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride" are critical in the field of synthetic chemistry, particularly in the synthesis of phosphonopeptides. These compounds act as mimetics of peptides where a phosphonic acid or related group replaces the carboxylic acid group at the C-terminus, is situated in the peptidyl side chain, or mimics the peptide bond as phosphonamidate or phosphinic acid. These substances serve as inhibitors for crucial enzymes linked to various pathological states, displaying significant physiological activities with potential applications in both medicine and agriculture. The focus here is on peptides that contain free, unsubstituted phosphonic acid moieties, which include antimicrobial peptides derived from bacteria and fungi, and non-hydrolysable analogues of phosphonoamino acids that aid in studying the effects of phosphorylations (Kafarski, 2020).

作用機序

Target of Action

Given its structure, it may interact with proteins or enzymes that have affinity for alkenes or phenyl groups .

Mode of Action

The compound contains an alkene group, which is known to undergo electrophilic addition reactions . In these reactions, an electrophile (a molecule attracted to electrons) reacts with the alkene, resulting in the addition of new atoms across the double bond . This could potentially alter the function of the target protein or enzyme .

Biochemical Pathways

The compound might be involved in reactions such as the suzuki–miyaura cross-coupling , which is a widely-used reaction for forming carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds within the cell .

Result of Action

Given its potential involvement in reactions like the suzuki–miyaura cross-coupling , it could potentially lead to the synthesis of new organic compounds within the cell .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound might be involved, is known to be tolerant of various functional groups and can be performed under mild conditions .

特性

IUPAC Name |

(E,2S)-4-(benzenesulfonyl)-1-phenylbut-3-en-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S.ClH/c17-15(13-14-7-3-1-4-8-14)11-12-20(18,19)16-9-5-2-6-10-16;/h1-12,15H,13,17H2;1H/b12-11+;/t15-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAGGDQMEXGKKF-PDNJSEKVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=CS(=O)(=O)C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](/C=C/S(=O)(=O)C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)

![6,6-Dimethyl-3-methylsulfanyl-4-oxo-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid methyl ester, 95%](/img/structure/B6350878.png)

![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione, 90%](/img/structure/B6350947.png)